BenchChemオンラインストアへようこそ!

2-cyclohexyl-3H-imidazo[4,5-b]pyridine

Kinase Inhibitors 1-Deazapurines Scaffold Hopping

2-Cyclohexyl-3H-imidazo[4,5-b]pyridine (CAS 119628-84-1) is a heterocyclic small molecule (C12H15N3, MW 201.27 g/mol) belonging to the 1-deazapurine class. It features a fused imidazole-pyridine bicyclic core with a cyclohexyl substituent at the C2 position, a scaffold that is structurally analogous to purine bases found in ATP and GTP.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B1367218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-3H-imidazo[4,5-b]pyridine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=C(N2)C=CC=N3
InChIInChI=1S/C12H15N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h4,7-9H,1-3,5-6H2,(H,13,14,15)
InChIKeyVAXHIKQQKBIVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-Cyclohexyl-3H-imidazo[4,5-b]pyridine: A Core 1-Deazapurine Scaffold for Kinase-Focused Libraries


2-Cyclohexyl-3H-imidazo[4,5-b]pyridine (CAS 119628-84-1) is a heterocyclic small molecule (C12H15N3, MW 201.27 g/mol) belonging to the 1-deazapurine class [1]. It features a fused imidazole-pyridine bicyclic core with a cyclohexyl substituent at the C2 position, a scaffold that is structurally analogous to purine bases found in ATP and GTP [2]. This compound serves as a versatile intermediate and a core scaffold in medicinal chemistry, particularly for generating kinase inhibitor libraries, due to its ability to mimic key hydrogen-bonding interactions within the ATP-binding pocket [3].

Why 2-Cyclohexyl-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Its N1 Positional Isomer


Generic substitution within the imidazo[4,5-b]pyridine class is inadvisable due to the profound impact of regiochemistry on molecular recognition. The target compound, with its cyclohexyl substituent at the C2 position, retains a free N-H group at the N3 position, which is the crucial hydrogen-bond donor for interacting with the kinase hinge region, a key pharmacophore for many ATP-competitive inhibitors [1]. In contrast, the common analog 1-cyclohexyl-1H-imidazo[4,5-b]pyridine (CAS 1365094-43-4) is N-substituted, blocking this critical hydrogen-bond donor and fundamentally altering its biological target profile, making it unsuitable as a direct replacement in SAR studies .

Quantitative Evidence for Selecting 2-Cyclohexyl-3H-imidazo[4,5-b]pyridine Over Closest Analogs


Regiochemical Purity: Exclusive C2-Substitution Ensures a Single H-Bond Donor for Kinase Hinge Binding

The target compound, 2-cyclohexyl-3H-imidazo[4,5-b]pyridine, possesses a single hydrogen bond donor (HBD) count of 1, resulting from the N-H group at the N3 position. This contrasts directly with its N1-substituted positional isomer, 1-cyclohexyl-1H-imidazo[4,5-b]pyridine, which has an HBD count of 0 because the cyclohexyl group is attached to the N1 nitrogen [1]. This single HBD is essential for mimicking the N7 nitrogen of the purine ring and forming a key hydrogen bond with the backbone carbonyl of the hinge region in kinases [2].

Kinase Inhibitors 1-Deazapurines Scaffold Hopping

Enhanced Lipophilicity for Blood-Brain Barrier Penetration Compared to Smaller 2-Alkyl Analogs

The cyclohexyl substituent at the C2 position confers a computed XLogP3 value of 2.7 to the target compound [1]. This value falls within the optimal lipophilicity range (1-4) for CNS drug candidates with potential for passive blood-brain barrier (BBB) penetration. In comparison, the 2-methyl analog (2-methyl-1H-imidazo[4,5-b]pyridine) has a significantly lower XLogP of approximately 0.9, making it less favorable for CNS target engagement [2].

CNS Drug Discovery Lipophilicity ADME Properties

Topological Polar Surface Area (TPSA) Profile Predicts Superior Membrane Permeability Over Disubstituted Derivatives

The target compound has a computed Topological Polar Surface Area (TPSA) of 41.6 Ų, which is well below the threshold of 90 Ų for good oral bioavailability and membrane permeability [1]. In contrast, the 5,7-diphenyl derivative (LUF5981, CAS 929641-63-4), a known adenosine A1 receptor agonist, has a TPSA of 41.6 Ų combined with significantly higher molecular weight (501.7 vs. 201.27 g/mol) [2]. While both share a low TPSA, the target compound's lower molecular weight makes it a superior, more ligand-efficient starting scaffold for fragment-based or lead-like compound optimization programs.

Drug Design Permeability Physicochemical Properties

Class-Level Evidence: Imidazo[4,5-b]pyridine Core in TrkA and CDK9 Inhibitors Demonstrates Subnanomolar Potency Potential

The imidazo[4,5-b]pyridine scaffold, of which the target compound is a core representative, has been validated in the discovery of potent kinase inhibitors. For example, scaffold hopping from a TrkA inhibitor (AZ-23) resulted in disubstituted imidazo[4,5-b]pyridines that achieved subnanomolar potencies against TrkA kinase in cellular assays [1]. Furthermore, novel imidazo[4,5-b]pyridine derivatives have demonstrated CDK9 inhibitory potential with IC50 values ranging from 0.63 to 1.32 µM, which is comparable to or better than the reference compound sorafenib (IC50 = 0.76 µM) [2]. This provides strong class-level validation that 2-substituted imidazo[4,5-b]pyridines are productive scaffolds for generating potent inhibitors.

TrkA Inhibitors CDK9 Inhibitors Cancer Therapeutics

Optimal Research and Industrial Use Cases for 2-Cyclohexyl-3H-imidazo[4,5-b]pyridine Based on Quantitative Differentiation


CNS-Penetrant Kinase Inhibitor Hit Finding

The compound's computed XLogP3 of 2.7 places it in the optimal lipophilicity window for passive BBB penetration [1]. Medicinal chemistry teams developing kinase inhibitors for glioblastoma or neurodegenerative diseases should procure this scaffold for library synthesis, as it provides a balanced physicochemical starting point that smaller alkyl analogs (XLogP ~0.9) lack [2].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of only 201.27 g/mol and a TPSA of 41.6 Ų, this compound adheres to the 'Rule of Three' for fragment library design [1]. Its low MW and single key H-bond donor differentiate it from more elaborate disubstituted derivatives like LUF5981 (MW 501.7), making it an ideal core for fragment growing strategies where efficient ligand binding must be maintained during optimization .

Selective Synthesis of Hinge-Binding 1-Deazapurine Isosteres

The presence of a free N-H group (HBD count = 1) makes this the correct regioisomer for synthesizing ATP-competitive kinase inhibitors that must donate a hydrogen bond to the kinase hinge [1]. The N1-cyclohexyl analog (HBD = 0) cannot fulfill this pharmacophoric requirement. Procurement of the 2-substituted isomer ensures the resulting compound library will be competent for hinge binding, a non-negotiable feature for type I kinase inhibitors [3].

Scaffold for Adenosine Receptor Antagonist Development

The imidazo[4,5-b]pyridine core is a proven 1-deazapurine scaffold for adenosine receptor ligands. The 2-cyclohexyl substitution pattern is directly present in the potent and selective adenosine A1 receptor agonist LUF5981, which demonstrates >300-fold selectivity over A2A and 45-fold selectivity over A3 receptors . The target compound serves as the minimal pharmacophoric core for developing new adenosine receptor modulators with potentially improved selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyclohexyl-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.